2,5-Dinitrotoluene

描述

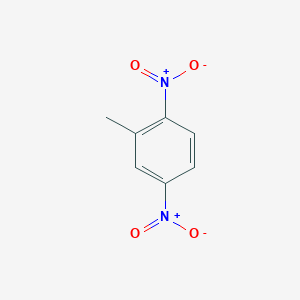

2,5-Dinitrotoluene is a nitroaromatic compound with the molecular formula C7H6N2O4. It is one of the six isomers of dinitrotoluene, which are primarily used in the production of explosives, polyurethane foams, and other chemical intermediates . This compound is not naturally found in the environment and is typically synthesized through chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the reaction of toluene with a nitrating mixture of nitric acid and sulfuric acid. The nitration reaction is carried out in a two-phase medium, and the organic and aqueous phases are separated . The nitration mixture typically contains a low percentage of water to ensure the efficiency of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the double nitration of toluene. This process is not selective, resulting in a mixture of isomers, including 2,4-Dinitrotoluene and 2,6-Dinitrotoluene, along with other minor isomers . The separation and purification of this compound from this mixture are achieved through various chemical processes.

化学反应分析

Types of Reactions: 2,5-Dinitrotoluene undergoes several types of chemical reactions, including:

Reduction: This reaction typically involves the conversion of nitro groups to amino groups.

Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.

Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium or platinum catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Reduction: 2,5-Diaminotoluene.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Products with substituted functional groups replacing the nitro groups.

科学研究应用

Chemical Synthesis

Intermediate in Explosive Production

2,5-DNT serves as an important intermediate in the synthesis of explosives. It is utilized in the production of trinitrotoluene (TNT) and other energetic materials. The compound's nitro groups contribute to its explosive properties, making it a valuable precursor in military and industrial applications .

Dyes and Pigments

In organic synthesis, 2,5-DNT is also used to produce various dyes and pigments. Its chemical structure allows for modifications that lead to vibrant colors used in textiles and coatings .

Biological Research

Toxicological Studies

Research on the toxicological effects of 2,5-DNT has revealed significant insights into its impact on living organisms. Studies indicate that exposure can lead to oxidative stress and methemoglobin formation, which impairs oxygen transport in the blood.

Microbial Degradation

The compound is subject to microbial degradation processes, which are crucial for understanding its environmental impact. Research shows that bacteria can metabolize 2,5-DNT through nitroreduction and ring cleavage pathways. This biodegradation is essential for assessing the compound's persistence in the environment.

Industrial Applications

Polyurethane Production

2,5-DNT is a precursor in the production of toluene diisocyanate (TDI), a key component in manufacturing polyurethane foams. The use of mixed dinitrotoluenes (including 2,4- and 2,6-isomers) has been shown to provide cost benefits in TDI production .

Plasticizers and Propellants

In the plastics industry, 2,5-DNT is used as a plasticizer for cellulose nitrate and as an additive to modify the burning rate of propellants. This application highlights its versatility in enhancing material properties .

Environmental Impact

Toxicity Assessments

The toxicity of 2,5-DNT has been evaluated through various studies. It has been found to exhibit acute toxicity towards aquatic organisms such as Daphnia magna. The estimated 48-hour EC50 for the technical mixture is approximately 23 mg/L, indicating significant environmental risks associated with its use .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for explosives | Used to produce TNT and other energetic materials |

| Organic Synthesis | Production of dyes | Modifications lead to vibrant colors |

| Biological Research | Toxicological studies | Causes oxidative stress and methemoglobin formation |

| Industrial Production | Precursor for TDI in polyurethane production | Cost-effective compared to other methods |

| Environmental Studies | Microbial degradation | Important for assessing environmental persistence |

Case Studies

-

Explosive Sensitivity Analysis

A study investigated how the structure of 2,5-DNT affects its sensitivity when incorporated into energetic materials. Results indicated that specific molecular arrangements within cocrystals can significantly influence sensitivity to external stimuli. -

Toxicity Evaluation in Aquatic Organisms

Research conducted on Daphnia magna demonstrated that various dinitrotoluene isomers exhibit differing levels of toxicity. The study highlighted that 2,5-DNT is considerably more toxic than some other isomers, emphasizing the need for careful handling and regulation .

作用机制

The mechanism of action of 2,5-Dinitrotoluene involves its interaction with biological molecules, leading to various biochemical effects. The compound is metabolized in the liver, where it undergoes reduction to form amino derivatives. These metabolites can bind to macromolecules, leading to potential toxic effects . The molecular targets and pathways involved include enzymes such as xanthine oxidase, which catalyzes the reduction of nitro groups .

相似化合物的比较

- 2,3-Dinitrotoluene

- 2,4-Dinitrotoluene

- 2,6-Dinitrotoluene

- 3,4-Dinitrotoluene

- 3,5-Dinitrotoluene

Comparison: 2,5-Dinitrotoluene is unique among its isomers due to its specific position of nitro groups on the benzene ring. This positional difference affects its chemical reactivity and physical properties. For example, 2,4-Dinitrotoluene is more commonly used in the production of toluene diisocyanate, a key intermediate in polyurethane production . In contrast, this compound is less commonly used but still plays a significant role in the synthesis of various chemical intermediates.

生物活性

2,5-Dinitrotoluene (2,5-DNT) is an aromatic nitro compound that has garnered attention due to its potential environmental and health impacts. This article explores the biological activity of 2,5-DNT, focusing on its toxicological effects, metabolic pathways, mutagenicity, and implications for human health.

2,5-DNT is one of the isomers of dinitrotoluene (DNT), which includes 2,4-DNT and 2,6-DNT. It is primarily used in the production of explosives and as an intermediate in chemical manufacturing. Its structure consists of a toluene ring with two nitro groups positioned at the 2 and 5 carbon atoms.

Acute Toxicity

Limited studies have been conducted on the acute oral toxicity of 2,5-DNT. The available data suggest that it exhibits low acute toxicity in animal models. A 14-day study indicated no significant mortality at doses up to 1,000 mg/kg in rats .

Chronic Toxicity

Chronic exposure studies are sparse. However, existing research indicates potential hepatotoxicity and reproductive effects. In long-term studies involving other DNT isomers, liver tumors were observed in rats exposed to doses as low as 3.5 mg/kg/day . While specific data for 2,5-DNT are lacking, it may share similar toxicological properties with its counterparts.

Mutagenicity and Genotoxicity

2,5-DNT has shown mixed results regarding its mutagenic potential:

- Bacterial Systems : It has been reported to be mutagenic in certain bacterial assays but lacks consistent evidence for mutagenicity in mammalian cells .

- DNA Interaction : Some studies suggest that DNT compounds can form DNA adducts in vivo, indicating potential genotoxic effects. For instance, DNA binding was observed in rat liver tissues following exposure to 2,4- and 2,6-DNT .

Metabolic Pathways

The metabolism of dinitrotoluenes typically involves reduction and hydrolysis processes:

- Phase I Metabolism : Initial metabolic activation occurs primarily in the liver through cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to macromolecules such as DNA.

- Phase II Metabolism : Conjugation reactions further modify these metabolites for excretion .

The proposed metabolic pathway for 2,5-DNT suggests that it undergoes similar transformations as other DNT isomers, leading to the formation of nitroso and hydroxylated derivatives.

Environmental Impact and Biodegradation

2,5-DNT is persistent in the environment and poses risks to aquatic life. Research has shown that certain bacteria can degrade dinitrotoluenes anaerobically. For example:

- Biodegradation Studies : Specific strains have been identified that utilize DNT as a carbon source, leading to significant reductions in DNT concentrations over time .

Case Study 1: Human Exposure

A case study involving workers exposed to DNT during manufacturing processes highlighted symptoms such as headaches and gastrointestinal disturbances. Long-term follow-up revealed an increased incidence of liver dysfunction among chronic exposure cases .

Case Study 2: Environmental Remediation

A study assessed bioremediation techniques for sites contaminated with dinitrotoluene compounds. Results indicated that biostimulation significantly enhanced the degradation rates of DNTs compared to natural attenuation alone .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed; no significant mortality at high doses (up to 1,000 mg/kg) |

| Chronic Toxicity | Potential hepatotoxicity; limited data on tumorigenicity |

| Mutagenicity | Mutagenic in bacterial assays; inconsistent results in mammalian cells |

| Metabolism | Metabolized primarily in the liver; forms reactive intermediates |

| Environmental Impact | Persistent; certain bacteria can degrade effectively |

属性

IUPAC Name |

2-methyl-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBOXYKTSUUBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027248 | |

| Record name | 2,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW-TO-ORANGE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °C | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

404 °F (207 °C) (closed cup) /Dinitrotoluenes/, 207 °C c.c. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol; very soluble in carbon disulfide, In water, 219 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.282 at 111 °C, 1.3 g/cm³ | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.3 | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 mm Hg at 25 °C /extrapolated/ | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

619-15-8 | |

| Record name | 2,5-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methyl-1,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870KS1U6JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.5 °C | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,5-Dinitrotoluene relate to its sensitivity when incorporated into energetic materials?

A1: While not directly addressed in the provided research, the structure of this compound plays a crucial role when incorporated into energetic cocrystals. Studies highlight the importance of the packing arrangement and intermolecular interactions within these cocrystals for influencing sensitivity. [] For example, layered motifs observed in some CL-20 based cocrystals, like those with 2,4-dinitro-2,4-diazapentane (DNDAP) and this compound (DNT), have been associated with reduced impact sensitivity. [] This suggests that the specific positioning of the this compound molecules within the cocrystal lattice, influenced by their structure and interactions with other components, significantly impacts the material's sensitivity to external stimuli.

Q2: Are there reliable analytical methods for detecting and quantifying dinitrotoluene isomers, including this compound, in environmental samples?

A2: Yes, high-resolution electron-capture gas chromatography, utilizing specialized capillary columns, has proven effective for analyzing dinitrotoluene isomers, including this compound, in complex matrices like seawater and industrial effluent. [] This technique provides baseline separation of the isomers and demonstrates high sensitivity, with detection limits reaching as low as 0.031 µg/L for this compound. [] This method's ability to accurately quantify trace amounts of these compounds is essential for environmental monitoring and assessment.

Q3: What free radicals are generated during the photolysis of musk ambrette, and how does this relate to this compound?

A3: While musk ambrette (4‐tert‐butyl‐3‐methoxy‐2,5‐dinitrotoluene) and this compound share a structural similarity, the provided research primarily focuses on the photolysis of musk ambrette. [] The study demonstrates that musk ambrette, upon exposure to light, generates two distinct nitro anion radicals. [] These radicals are formed due to the photoexcitation and subsequent electron transfer processes involving the nitro groups within the musk ambrette molecule. [] Although the research doesn't directly investigate the photolysis of this compound, it's plausible that similar radical formation mechanisms might occur due to the presence of the nitro groups, potentially leading to further reactions and degradation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。